N'-cyclohexylidene-3-hydroxy-2-naphthohydrazide
Overview
Description
N'-cyclohexylidene-3-hydroxy-2-naphthohydrazide is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.136827821 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Coordination Properties in Metal Complexes
N'-cyclohexylidene-3-hydroxy-2-naphthohydrazide has been synthesized and studied for its coordination properties with different bivalent transition metal salts. Variations in the conjugated anions of these salts (Cl−, SO4−2, OAc−) have shown to influence the properties of the resulting metal complexes. These complexes have been characterized by various techniques and assessed for their antimicrobial, antioxidant, and antitumor activities. Notably, the Ni(II)-Bis(HL) complex displayed excellent antioxidant activity, while the Co(II)-Bis(HL) complex showed significant cytotoxicity towards liver cancer cells (Alkhamis et al., 2021).
Catalytic Applications
The compound has been used in the synthesis of mono oxovanadium(V) complexes for olefin oxidation, displaying significant catalytic potential. The catalysts derived from 3-hydroxy-2-naphthohydrazide have shown to be effective in oxidizing various types of olefins, including cyclic and bicyclic olefins (Monfared et al., 2010).
Structural Characterization and Crystallography
Studies on the structural characterization and crystallography of compounds derived from this compound have been conducted. These include investigations into their molecular conformation, crystal structures, and stabilization mechanisms (Cheng et al., 2012).
Biological Activities
Diorganotin(IV) complexes with Schiff bases derived from 3-hydroxy-2-naphthohydrazide have been synthesized and evaluated for their cytotoxic activities against various human carcinoma cell lines. These studies have highlighted the potential of these complexes in anticancer applications (Lee et al., 2013).
Applications in Sensor Technology
This compound derivatives have been utilized in sensor technology, particularly as fluorescent sensors for metal ion detection. These sensors have shown high sensitivity and specificity in detecting ions like Ni2+, demonstrating their potential in environmental monitoring (Liu et al., 2020).
Properties
IUPAC Name |
N-(cyclohexylideneamino)-3-hydroxynaphthalene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-11-13-7-5-4-6-12(13)10-15(16)17(21)19-18-14-8-2-1-3-9-14/h4-7,10-11,20H,1-3,8-9H2,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDXCCXRAATJCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC3=CC=CC=C3C=C2O)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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